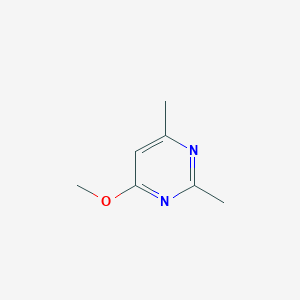

4-Methoxy-2,6-dimethylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOKQVJTMLMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303085 | |

| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-62-8 | |

| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Methoxy 2,6 Dimethylpyrimidine

Studies on Nucleophilic Displacements

The methoxy (B1213986) group at the C4 position of the pyrimidine (B1678525) ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the attack of nucleophiles at this position, leading to the displacement of the methoxy group.

An illustrative example, although on a closely related compound, is the reaction of 4,6-dimethoxy-5-nitropyrimidine (B100634) with methylhydrazine in a pyridine (B92270) solvent. In this case, one of the methoxy groups is displaced by the hydrazine (B178648) nucleophile. oregonstate.edu The reaction proceeds to ultimately yield 4-hydrazino-6-hydroxypyrimidine, highlighting the lability of the methoxy group towards strong nucleophiles. oregonstate.edu

Further studies on related dimethylpyrimidine systems demonstrate the ring's susceptibility to nucleophilic attack. For instance, the electrochemical oxidation of hydroquinone (B1673460) in the presence of 4,6-dimethylpyrimidine-2-thiol (B7761162) leads to a Michael addition reaction, where the thiol acts as a nucleophile, resulting in new C-S bond formation. electrochemsci.orgresearchgate.net This showcases the broader reactivity pattern of the dimethylpyrimidine scaffold with nucleophilic species.

| Reactant | Nucleophile | Key Observation | Reference |

|---|---|---|---|

| 4,6-Dimethoxy-5-nitropyrimidine | Methylhydrazine | Displacement of a methoxy group to form a hydrazino-pyrimidine derivative. | oregonstate.edu |

| Electrochemically generated p-quinone | 4,6-Dimethylpyrimidine-2-thiol | Michael addition reaction leading to thio-substituted hydroquinone derivatives. | electrochemsci.orgresearchgate.net |

Electrophilic Reactions and Functionalization

While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack, the methyl groups at the C2 and C6 positions are "active." Their acidity is increased due to the electron-withdrawing effect of the ring nitrogens, allowing for deprotonation and subsequent reaction with electrophiles in a manner analogous to the methyl groups of 2,4-dinitrotoluene. stackexchange.com

This reactivity allows for functionalization at the side-chain methyl groups. A well-documented example for a similar system, 2-amino-4,6-dimethylpyrimidine (B23340), is the aldol-type condensation with aldehydes. stackexchange.com In the presence of a catalyst, the methyl group can react with an aldehyde, such as benzaldehyde, to form a styryl-pyrimidine derivative. stackexchange.com This type of condensation provides a pathway to extend the carbon skeleton and introduce new functional groups onto the pyrimidine core.

| Reactant | Electrophile/Reagent | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Benzaldehyde | Styryl-pyrimidine derivative | Aldol-type condensation | stackexchange.com |

Oxidation Pathways (e.g., N-oxidation)

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. The oxidation of substituted pyrimidines with peracids like peracetic acid or m-chloroperbenzoic acid (MCPBA) has been studied systematically. cdnsciencepub.com For unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents.

In the case of 4-methyl-6-substituted pyrimidines, where the substituent can be an amino, methyl, or methoxy group, the N-oxidation occurs exclusively at the N-1 position. cdnsciencepub.com Specifically for 4-methoxy-6-methylpyrimidine, the nitrogen atom that is para to the electron-donating methoxy group is the one that is oxidized. cdnsciencepub.com This regioselectivity is a controlling factor in these reactions, directing the oxidation away from the nitrogen ortho to the methoxy group. cdnsciencepub.com The preparation of N-oxides like 4-methoxypyridine (B45360) N-oxide is a common transformation for pyridine and related N-heterocycles, often achieved using reagents like hydrogen peroxide in acetic acid. researchgate.net

| Reactant | Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4-Methoxy-6-methylpyrimidine | Peracetic acid or MCPBA | 4-Methoxy-6-methylpyrimidine 1-oxide | Oxidation occurs exclusively at the nitrogen (N-1) para to the methoxy group. | cdnsciencepub.com |

Formation of Derivatives and Conjugates (e.g., Schiff Bases, Thiocarbonates)

The 4-methoxy-2,6-dimethylpyrimidine scaffold can be elaborated into a wide variety of derivatives and conjugates. A significant class of such derivatives is Schiff bases, which are typically formed through the condensation of a primary amine with a carbonyl compound. mdpi.com

To form a Schiff base from this compound, a two-step synthetic sequence is generally required. First, the 4-methoxy group is converted to a 4-amino group via nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent. The resulting 4-amino-2,6-dimethylpyrimidine (B18327) can then be reacted with various aldehydes or ketones to form the corresponding Schiff base (imine) derivatives. mdpi.comarabjchem.orgnih.gov This approach leverages the reactivity of the C4 position to introduce the necessary amino functionality for subsequent condensation. mdpi.comnih.gov

In addition to Schiff bases, thio-derivatives represent another important class of conjugates. While not thiocarbonates, S-substituted derivatives can be synthesized from the corresponding pyrimidine-thiol. For example, 4,6-dimethylpyrimidine-2-thiol serves as a precursor for a variety of S-substituted derivatives, including those formed by reaction with electrophiles or through Michael additions. electrochemsci.orgresearchgate.netresearchgate.net

| Derivative Type | Synthetic Strategy | Intermediate | Key Reaction | Reference |

|---|---|---|---|---|

| Schiff Bases | 1. Nucleophilic substitution of methoxy group. 2. Condensation with a carbonyl compound. | 4-Amino-2,6-dimethylpyrimidine | Imine formation from an amino-pyrimidine and an aldehyde. | mdpi.comarabjchem.orgnih.gov |

| Thio-derivatives | Alkylation or addition reaction of a pyrimidine-thiol. | 4,6-Dimethylpyrimidine-2-thiol | Nucleophilic attack by the thiol on an electrophile. | electrochemsci.orgresearchgate.netresearchgate.net |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of 4-Methoxy-2,6-dimethylpyrimidine is expected to show distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group protons (-OCH₃) would typically appear as a singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom. The methyl groups at positions 2 and 6 of the pyrimidine (B1678525) ring are chemically equivalent and would produce a single, sharp singlet. The proton at the 5-position of the pyrimidine ring would also appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. We would anticipate signals for the two equivalent methyl carbons, the methoxy carbon, and the four distinct carbons of the pyrimidine ring. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the methoxy substituent. For instance, the carbon atom attached to the methoxy group (C4) and the carbons adjacent to the nitrogen atoms (C2 and C6) would exhibit characteristic downfield shifts.

Detailed analysis of related pyrimidine structures, such as 2-amino-4,6-dimethylpyrimidine (B23340), shows characteristic shifts that help in assigning the signals for the title compound. ijera.com The study of various substituted pyrimidines further aids in understanding the electronic effects of substituents on the NMR chemical shifts. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| 2-CH₃, 6-CH₃ | ~2.4 - 2.6 | ~20 - 25 |

| 4-OCH₃ | ~3.9 - 4.1 | ~55 - 60 |

| 5-H | ~6.5 - 6.7 | ~100 - 105 |

| C2, C6 | - | ~160 - 165 |

| C4 | - | ~170 - 175 |

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. Key vibrations would include C-H stretching from the methyl and methoxy groups, C-O stretching of the methoxy group, and various C-N and C=C stretching vibrations within the pyrimidine ring. The aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, with different selection rules determining the activity of vibrational modes. nih.govcardiff.ac.uk For a molecule like this compound, the symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. Analysis of related compounds like 2-amino-4,6-dimethylpyrimidine has shown that the fundamental vibrational modes can be assigned with the aid of computational methods. ijera.com

Table 2: Characteristic IR and Raman Bands for this compound (Predicted)

| Vibrational Mode | IR Frequency (cm⁻¹, predicted) | Raman Intensity (predicted) |

|---|---|---|

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong |

| C=N/C=C Ring Stretch | ~1400 - 1600 | Strong |

| C-O Stretch (Methoxy) | ~1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit characteristic π-π* and n-π* transitions. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dimethylpyrimidine. The study of related pyrimidine derivatives often involves UV-Vis spectroscopy to understand their electronic behavior. nih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

MS: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be prominent. Fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group or the entire methoxy group, as well as fragmentation of the pyrimidine ring.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₀N₂O). This is a critical step in the confirmation of the compound's identity. Studies on various pyrimidine derivatives have utilized mass spectrometry for their characterization. nih.govresearchgate.net

X-ray Crystallography of Related Pyrimidine Structures

While a crystal structure for this compound itself may not be readily available, the analysis of X-ray crystallographic data for closely related pyrimidine derivatives provides valuable information about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netnih.gov For instance, studies on substituted pyrimidines reveal details about the planarity of the pyrimidine ring and the influence of different substituents on the crystal packing. nih.govresearchgate.netnih.gov The crystal structure of a copper(II) complex containing a derivative, 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine, has been determined, offering insights into the coordination chemistry of such ligands. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

No specific DFT calculations detailing the optimized molecular geometry (bond lengths and angles) or the theoretical vibrational frequencies for 4-methoxy-2,6-dimethylpyrimidine were found in the public domain. For related pyrimidine (B1678525) molecules, DFT methods, such as B3LYP with various basis sets, are commonly used to predict these properties, which are then often compared with experimental data from techniques like X-ray crystallography and FT-IR/Raman spectroscopy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity Prediction)

There is no published Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic properties. For other pyrimidine derivatives, a smaller HOMO-LUMO gap is generally associated with higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. MEP analysis is a valuable tool for understanding the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In such maps, negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) denote electron-deficient areas susceptible to nucleophilic attack.

In Silico Molecular Docking Simulations

While molecular docking studies are prevalent for many biologically active pyrimidine derivatives to predict their binding affinity and interactions with protein targets, no specific docking simulations for this compound have been published. tandfonline.comnih.gov Such studies would require a specific biological target (e.g., an enzyme or receptor) to simulate the interaction and predict binding modes and energies.

Analysis of Charge Transfer Interactions and Proton Transfer Complexes

No research articles detailing the analysis of charge transfer interactions or proton transfer complexes specifically involving this compound were identified. This analysis is crucial for understanding reaction mechanisms and intermolecular interactions, with one study noting the role of charge-transfer complexes in reactions of pyrimidine N-oxides. researchgate.net

Anticancer and Antitumor Activities

The pyrimidine scaffold is a constituent of nucleic acids and is fundamental in various biological processes, making its derivatives a focal point in the development of new anticancer agents. nih.govjuniperpublishers.com

In Vitro Cytotoxicity Assays (e.g., against ovarian, renal, breast, lung cancer cell lines)

Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines.

For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. One compound, in particular, exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to normal human hepatocyte cells. rsc.org

Another study on thieno[2,3-d]pyrimidine (B153573) derivatives identified a compound that was efficacious in colon (HCT116 and HCT15), brain (LN-229 and GBM-10), and ovarian (A2780 and OV2008) cancer cell lines, with IC50 values ranging from 0.6 to 1.2 μM. nih.gov In contrast, the IC50 value for this compound in a normal epithelial cell line was significantly higher at 14 ± 1.3 μM, indicating a degree of selectivity for cancer cells. nih.gov

Furthermore, plastoquinone (B1678516) analogues have been investigated, with one derivative (AQ-12) showing remarkable anticancer activity against renal, prostate, and breast cancer cell lines with GI50 values ranging from 1.17 to 2.67 µM. nih.gov This same compound also displayed significant activity against several ovarian cancer cell lines and some colorectal cancer cell lines. nih.gov

Similarly, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a natural product, has shown antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with IC50 values of 15.76 ± 1.49, 10.05 ± 0.22, and 18.31 ± 3.10 µM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast) | 0.48 ± 0.11 μM | rsc.org |

| HeLa (Cervical) | 0.74 ± 0.13 μM | rsc.org | |

| Thieno[2,3-d]pyrimidine derivative (6j) | Colon, Brain, Ovarian | 0.6-1.2 μM | nih.gov |

| Plastoquinone analogue (AQ-12) | Renal, Prostate, Breast | 1.17-2.67 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | 10.05 ± 0.22 µM | nih.gov |

Proposed Mechanisms of Action (e.g., enzyme inhibition, apoptosis induction)

The anticancer effects of this compound derivatives are attributed to several mechanisms of action.

Apoptosis Induction: Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.gov For example, a novel 2-amino-4-aryl-pyrimidine derivative of ursolic acid was found to trigger mitochondrial-related apoptosis in MCF-7 cells. This was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was shown to induce apoptosis in HeLa cervical cancer cells, leading to DNA damage and cell cycle arrest. nih.gov Another study demonstrated that a thienopyrimidine derivative induced apoptosis in both HCT116 (colon) and OV2008 (ovarian) cancer cells. nih.gov

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another important mechanism. Topoisomerase IIα, an enzyme often overexpressed in tumor cells, is a known target. Pyrimidine derivatives have been shown to inhibit its activity, leading to DNA double-strand breaks and subsequent apoptosis. nih.gov Some pyrimidine derivatives have also been found to inhibit other enzymes like VEGFR-2 kinase, which is crucial for angiogenesis. researchgate.net Molecular docking studies have suggested that certain pyrimidine derivatives could target MEK1 kinase, a component of the RAS/Raf/MEK/ERK signaling pathway. rsc.org

Other Mechanisms: Besides apoptosis and enzyme inhibition, other mechanisms have been proposed. One study found that a thienopyrimidine derivative could induce mitotic catastrophe, an alternative cell death mechanism, in cancer cells where apoptotic pathways are compromised. nih.gov Furthermore, some derivatives have been shown to suppress important signaling pathways like the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK pathways, which are critical for cancer cell growth and survival. rsc.org

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Pyrimidine derivatives are well-established as a class of compounds with a wide range of antimicrobial activities. juniperpublishers.comresearchgate.netnih.gov

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal properties. For instance, a series of pyrimidine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus), with several compounds exhibiting strong antimicrobial effects. nih.gov Another study highlighted that certain 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives possessed antimicrobial activity against Staphylococcus aureus, Escherichia coli, Rhizopus oryza, and Penicillium citrum. nih.gov The antimicrobial efficacy of these compounds can be influenced by factors such as the specific substitution groups on the pyrimidine ring and the solvent used. researchgate.net

Antiviral Activity: The pyrimidine core is also a key component in several antiviral drugs. nih.gov Research has explored the potential of pyrimidine derivatives against various viruses, including HIV. nih.govjuniperpublishers.com For example, the marine natural product Batzelladine, which contains a pyrimidine moiety, has been shown to inhibit the binding of the HIV gp-120 protein to CD4 cells. juniperpublishers.com Computational studies have also been employed to investigate the antiviral properties of pyrimido[4,5-d]pyrimidine (B13093195) derivatives against viruses like SARS-CoV-2. researchgate.netacgpubs.org

Table 2: Antimicrobial Spectrum of Selected Pyrimidine Derivatives

| Derivative Class | Target Microorganisms | Reference |

|---|---|---|

| Pyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | nih.gov |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives | Staphylococcus aureus, Escherichia coli, Rhizopus oryza, Penicillium citrum | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivatives | Pseudomonas aeruginosa, Bacillus cereus, Escherichia coli, Shigella dysenteriae, Salmonella typhi, Aspergillus niger, Aspergillus flavus, Rhizomucor miehei, Candida auris, SARS-CoV-2 | researchgate.netacgpubs.org |

Anti-inflammatory and Analgesic Effects

Several pyrimidine derivatives have demonstrated notable anti-inflammatory and analgesic properties. nih.govresearchgate.net

A series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives were synthesized and tested for their anti-inflammatory and analgesic actions. nih.govsigmaaldrich.com Six of the tested compounds showed a high degree of anti-inflammatory activity, with some exhibiting analgesic effects comparable to the standard drug ibuprofen. nih.gov

The mechanism of anti-inflammatory action for some derivatives involves the inhibition of enzymes like cyclooxygenase (COX). For example, one study on a derivative of 4-nerolidylcatechol, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, showed that it inhibited both COX-1 and COX-2 enzymes, which could be attributed to its anti-inflammatory and moderate antinociceptive effects. nih.gov Similarly, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a pronounced anti-inflammatory effect that was significantly greater than the reference drug diclofenac (B195802) sodium. biomedpharmajournal.org This compound also exhibited high analgesic activity in thermal pain models. biomedpharmajournal.org

Central Nervous System (CNS) Depressant and Anticonvulsant Activities

The pyrimidine nucleus is a structural component of barbiturates, a well-known class of CNS depressants. researchgate.net This has spurred interest in synthesizing and evaluating pyrimidine derivatives for their potential effects on the central nervous system, including anticonvulsant and depressant activities. nih.govmedscape.com

Research has focused on developing novel pyrimidine derivatives with varied biological activities targeting the CNS. nih.gov These studies aim to explore the structure-activity relationships of pyrimidine compounds to design new agents with potential therapeutic applications for neurological disorders. nih.gov

Other Noteworthy Pharmacological Applications

The pharmacological potential of this compound derivatives extends beyond the aforementioned activities.

Antimalarial: Pyrimidine derivatives have been investigated as antimalarial agents. For instance, a combination of sulphamethoxazole with pyrimethamine (B1678524) is a known antimalarial drug. juniperpublishers.com Some synthesized 2,4,6-trisubstituted-pyrimidines have shown in vitro activity against Plasmodium falciparum, with many being severalfold more active than pyrimethamine. researchgate.net

Antidiabetic: The potential of pyrimidine derivatives as antidiabetic agents has also been explored. nih.govekb.eg

Anti-HIV: As mentioned earlier, some pyrimidine derivatives have shown promise as anti-HIV agents. nih.govjuniperpublishers.com

Anthelmintic: The pyrimidine scaffold has been incorporated into drugs with antihelmintic properties. researchgate.net

Cardiac Agents: Certain pyrimidine derivatives have been investigated for their effects on the cardiovascular system. researchgate.net

Antioxidant: Some pyrimidine derivatives have been reported to possess antioxidant activity. nih.gov A study on 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (B35378) demonstrated its antioxidant properties through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. jmchemsci.com

Anti-angiogenic: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. A study exploring the anti-angiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine found that one derivative, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, showed a strong binding affinity to VEGFR-2 kinase, suggesting its potential as a powerful anti-angiogenic agent. researchgate.net Another study showed that certain dihydropyrimidine (B8664642) derivatives had significant anti-angiogenic properties in a chicken embryo chorioallantoic membrane (CAM) assay. ekb.eg

Structure-Activity Relationship (SAR) Studies of Methoxy-Pyrimidine Scaffolds

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and agrochemical research, providing critical insights into how the chemical structure of a compound influences its biological activity. For methoxy-pyrimidine scaffolds, particularly those related to this compound, SAR studies have been instrumental in elucidating the structural requirements for various pharmacological and biological effects. These studies typically involve the systematic modification of the pyrimidine core and its substituents to identify key molecular features that govern potency and selectivity.

One area where derivatives of 2,6-dimethylpyrimidine have been investigated is in herbicidal applications. Research into 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates has provided valuable SAR data. In a study involving the synthesis of novel 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates, preliminary bioassays revealed significant herbicidal activity against monocotyledonous plants like Digitaria sanguinalis L. scilit.com. These findings underscore the potential of the 2,6-dimethylpyrimidine moiety as a core scaffold for the development of new herbicides. The general structure of the tested compounds involves a 2,6-dimethylpyrimidine ring connected via an ether linkage to a phenoxy acetate (B1210297) group.

Table 1: Herbicidal Activity of 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy Acetate Derivatives scilit.com

| Compound | R Group | Activity against Digitaria sanguinalis L. at 100 mg/L | Activity against Digitaria sanguinalis L. at 50 mg/L |

|---|---|---|---|

| Ia | H | High | High |

| Ib | CH₃ | High | High |

| Ic | OCH₃ | Moderate | Low |

| Id | Cl | High | Moderate |

| Ie | NO₂ | Low | Inactive |

Note: This table is a representation of the type of data found in the cited research. Specific activity values were not provided in the abstract.

In the realm of medicinal chemistry, derivatives of 2,6-dimethylpyrimidine have been explored as potent agents for cancer therapy. A notable example is the investigation of the enantiomers of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a potent antitubulin agent. nih.gov. This compound, which features a 2,6-dimethyl-cyclopenta[d]pyrimidine core and a methoxy-substituted phenyl group, has demonstrated significant cytotoxic effects.

The study revealed a clear stereochemical preference for its biological activity. Both the (R) and (S) enantiomers were found to be potent inhibitors of cell proliferation, inducing microtubule loss and mitotic arrest. However, the (S)-enantiomer was consistently more potent than the (R)-enantiomer in various assays. For instance, in a cell-based assay to determine the concentration required to cause a 50% loss of cellular microtubules (EC₅₀), the (S)-isomer was approximately 12-fold more potent than the (R)-isomer. nih.gov. This difference in potency highlights the importance of the three-dimensional arrangement of the substituents for effective interaction with the biological target, in this case, tubulin.

Table 2: Antitubulin Activity of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride Enantiomers nih.gov

| Compound | EC₅₀ (nM) for 50% loss of cellular microtubules |

|---|---|

| (R,S)-1 (Racemate) | 56 |

| (S)-1 | 23 |

| (R)-1 | 278 |

Furthermore, when evaluated for cytotoxicity against a panel of 60 human tumor cell lines, the (S)-isomer was found to be 10- to 88-fold more potent than the (R)-isomer. nih.gov. These findings from the SAR studies are crucial for the rational design of more effective and selective anticancer agents based on the methoxy-pyrimidine scaffold. The presence and orientation of the methoxy (B1213986) group on the phenyl ring, combined with the stereochemistry of the core structure, are key determinants of the observed biological activity.

Table of Compounds

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design and Development

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a template for creating diverse compound libraries. nih.gov The pyrimidine (B1678525) nucleus is a quintessential example of such a scaffold, forming the backbone of numerous therapeutic agents. nih.gov Its significance is underscored by its presence in the essential molecules of life, DNA and RNA. nih.gov

The versatility of the pyrimidine core has been harnessed by medicinal chemists to develop a wide array of therapeutic agents, including anticancer, anti-infective, and anti-inflammatory drugs. nih.govgsconlinepress.com The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's biological activity and properties. For instance, the introduction of a pyrimidine ring can provide a bioactive conformation to a molecule, making it more effective than similar structures based on other heterocycles like pyridine (B92270). frontiersin.org This adaptability has made the pyrimidine scaffold a focal point in the search for new drugs targeting a broad spectrum of diseases. gsconlinepress.comnih.gov

Development of Novel Therapeutic Agents based on 4-Methoxy-2,6-dimethylpyrimidine Core

The 4,6-disubstituted pyrimidine core is a key structural motif in the development of new therapeutic agents. Research has shown that derivatives of this scaffold exhibit a range of biological activities. For example, a series of 2,4,6-trisubstituted-pyrimidines were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. Of the 18 compounds created, 14 demonstrated significant activity, with Minimum Inhibitory Concentrations (MIC) between 0.25-2 µg/mL, proving to be several times more active than the established antimalarial drug, pyrimethamine (B1678524).

Beyond infectious diseases, the pyrimidine scaffold is central to developing agents for other conditions. For example, researchers have developed pyrimidine derivatives targeting DNA gyrase, an essential bacterial enzyme, in an effort to create new antibacterial drugs. nih.gov This highlights the broad therapeutic potential of the pyrimidine core in addressing significant health challenges.

Targeting Key Enzymes and Receptors (e.g., Kinase Inhibitors)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. google.com The pyrimidine scaffold has proven to be exceptionally effective for designing potent and selective kinase inhibitors. nih.govnih.gov

One notable area of research involves the development of Cyclin-Dependent Kinase (CDK) inhibitors. A series of 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives were designed based on the CDK inhibitor NU6027. nih.gov This parent compound, 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine (NU6027), is an ATP-competitive inhibitor of both CDK1 and CDK2. nih.govmedchemexpress.com Structure-activity relationship studies revealed that simple alkoxy groups at the O(4)-position were well-tolerated, with a 4-(2-methylbutoxy)-derivative retaining significant activity. nih.gov

Another successful application is the development of dual inhibitors for Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration in Maloney murine leukemia virus kinases (PIMs). acs.orgnih.gov These kinases are implicated in signaling pathways associated with resistance to tyrosine kinase inhibitors. nih.gov A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) compound, 21o , demonstrated potent and selective inhibition of both MNKs and PIMs, inhibiting the growth of leukemia cells and showing efficacy in xenograft models without significant toxicity. acs.orgnih.gov

Strategies for Overcoming Drug Resistance in Therapeutic Contexts

Multidrug resistance (MDR) is a major impediment to successful chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cancer cells. nih.gov Developing compounds that can inhibit these pumps or otherwise sensitize resistant cells is a critical strategy.

While not pyrimidine derivatives, chalcones bearing methoxy (B1213986) and dimethyl substitutions have shown significant promise in reversing MDR. nih.govnih.gov For example, certain chalcones effectively inhibit the P-gp transporter, leading to increased intracellular accumulation of chemotherapeutic agents like rhodamine-123 and doxorubicin. nih.govfrontiersin.org One study found that methoxyl chalcones demonstrated better reversal activity than their hydroxyl counterparts in cancer cells overexpressing the ABCG2 transporter. aacrjournals.org Specifically, a particular methoxyl chalcone (B49325) was able to increase the accumulation of anticancer drugs by inhibiting both ABCG2 and ABCB1 transporters. aacrjournals.org

In the context of pyrimidines, targeting metabolic pathways is an emerging strategy. Increased pyrimidine metabolism has been linked to chemoresistance. biorxiv.org Therefore, inhibiting key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can sensitize cancer cells to conventional chemotherapy and overcome resistance. nih.gov Furthermore, new generations of pyrimidine-based kinase inhibitors are being designed specifically to overcome resistance mutations, such as the EGFR-C797S mutation in non-small cell lung cancer, which limits the effectiveness of earlier inhibitors. nih.gov The development of dual MNK/PIM inhibitors also arose from the need to address resistance to existing tyrosine kinase inhibitors. nih.gov

Applications in Agrochemicals

Herbicidal Properties and Intermediates (e.g., Sulfonylurea pesticides)

The 4,6-disubstituted-pyrimidin-2-yl group is a critical component in some of the most effective herbicides, particularly those in the sulfonylurea and pyrimidinylbenzoate classes. mdpi.com These herbicides are known for their high efficiency and specific mode of action, which is inhibiting the enzyme acetolactate synthase (ALS), an enzyme essential for plant growth but not present in mammals. mdpi.com

The 4,6-dimethylpyrimidine (B31164) moiety is a key building block for the sulfonylurea herbicide sulfometuron-methyl. mdpi.com This demonstrates the importance of this specific pyrimidine (B1678525) structure as an intermediate in the synthesis of potent herbicides. Research has also focused on creating new herbicides based on this structure. For instance, novel 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate (B1210297) compounds have been synthesized and tested for their herbicidal effects. mdpi.com

In laboratory bioassays, these synthesized compounds demonstrated significant herbicidal activity, especially against monocotyledonous weeds. The table below summarizes the inhibitory effects of these derivatives on the growth of Digitaria sanguinalis (large crabgrass).

**Table 1: Herbicidal Activity of 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy Acetate Derivatives against *Digitaria sanguinalis***

| Compound ID | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Derivative 1 | 100 | 85.3 |

| 50 | 76.4 | |

| Derivative 2 | 100 | 89.1 |

| 50 | 80.2 | |

| Derivative 3 | 100 | 92.5 |

| 50 | 85.7 |

Data synthesized from findings on novel phenoxy acetate compounds containing the 4,6-dimethylpyrimidin-2-yl group. mdpi.com

These findings underscore the role of the 4,6-dimethylpyrimidine core as a potent herbicidal pharmacophore and a valuable intermediate for developing new weed control agents. mdpi.com

Insecticidal and Fungicidal Activities

The versatility of the pyrimidine ring extends to the control of fungal pathogens and insect pests. The 4,6-dimethylpyrimidine structure is the foundation of the widely used fungicide, pyrimethanil (B132214). mdpi.comgoogle.com Pyrimethanil, chemically known as (4,6-dimethylpyrimidin-2-yl)-phenylamine, is primarily used to control gray mold (Botrytis cinerea) and other fungal diseases on fruits, vegetables, and ornamentals. mdpi.comgoogle.com The synthesis of pyrimethanil involves the reaction of a phenylguanidinium (B1229882) salt with acetylacetone (B45752), which forms the core 4,6-dimethylpyrimidine ring structure. google.com Furthermore, 2-Amino-4,6-dimethylpyrimidine (B23340) is recognized as a transformation product of pyrimethanil in the environment. nih.gov

While the direct insecticidal activity of 4-Methoxy-2,6-dimethylpyrimidine is not extensively documented, the broader class of pyrimidine derivatives has yielded numerous potent insecticides. nih.govfrontiersin.org Researchers have incorporated the pyrimidine ring into complex molecules to develop new insecticidal compounds. For example, novel pyrimidin-4-amine derivatives have been synthesized and shown to possess excellent insecticidal activity against various pests, including Mythimna separata (armyworm) and Aphis medicagini (bean aphid). nih.gov These complex structures, while not identical to this compound, highlight the utility of the pyrimidine scaffold in the design of new insecticides. nih.govfrontiersin.org

The table below presents the efficacy of certain novel pyrimidine-based compounds against common agricultural pests.

Table 2: Pesticidal Activity of Novel Pyrimidine Derivatives

| Compound ID | Target Pest | Activity |

|---|---|---|

| U7 | Mythimna separata | LC₅₀: 3.57 mg/L |

| U8 | Mythimna separata | LC₅₀: 4.22 mg/L |

| U7 | Pseudoperonospora cubensis | EC₅₀: 24.94 mg/L |

| U8 | Pseudoperonospora cubensis | EC₅₀: 30.79 mg/L |

Data from bioassays of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety. nih.gov

Plant Growth Regulating and Stimulating Activities

Beyond pest and weed control, certain pyrimidine derivatives have shown potential in modulating plant growth. Specifically, derivatives of 4,6-dimethylpyrimidine have been investigated for their plant growth-stimulating properties. researchgate.netresearchgate.net

A study focused on S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) revealed that these compounds exhibit pronounced plant growth-stimulating activity. researchgate.netresearchgate.net This discovery points to a new application for the 4,6-dimethylpyrimidine core structure, indicating its potential for developing agents that can enhance crop growth and yield. researchgate.net The research suggests that these heterosystems are promising candidates for the development of new plant growth stimulators, warranting further investigation and field trials. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient processes. For a building block like 4-Methoxy-2,6-dimethylpyrimidine, the focus will be on creating scalable, environmentally benign, and cost-effective synthetic routes.

Current research has touched upon the reactivity of related structures, such as the reaction of this compound 1-oxide to yield 2-acetoxymethyl-4-methoxy-6-methylpyrimidine, demonstrating a pathway for functionalization at the 2-methyl position. researchgate.net Future research will likely aim to:

Develop direct synthesis methods that avoid multi-step procedures and hazardous reagents.

Investigate the use of green chemistry principles, such as catalysis (biocatalysis or organocatalysis) and the use of sustainable solvents.

Optimize reaction conditions to improve yield and purity, thereby facilitating its use in pharmaceutical manufacturing.

Advanced Computational Design and Virtual Screening for Drug Discovery

As a versatile building block, this compound provides a valuable scaffold for computational chemists. Future research will heavily leverage in silico methods to explore the chemical space accessible from this starting material.

The primary strategy involves using the pyrimidine (B1678525) core to generate large virtual libraries of derivatives. These libraries can then be screened against biological targets of interest. For instance, a derivative, ethyl this compound-5-carboxylate, serves as a key intermediate in the synthesis of pyrimidone derivatives designed as selective cytotoxic agents against HIV-infected cells. google.com Future computational efforts would include:

Pharmacophore Modeling: Defining the essential structural features of derivatives that could interact with specific biological targets.

Virtual Screening: Docking virtual libraries of derivatives into the active sites of proteins implicated in diseases like HIV to predict binding affinity and mode. google.com

ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity profiles of designed molecules to prioritize candidates with favorable drug-like properties.

Identification of New Biological Targets and Pathways

A significant breakthrough has been the identification of pyrimidone derivatives, synthesized from a this compound precursor, as agents that selectively kill HIV-infected cells expressing GAG-POL. google.com This establishes a clear biological target and pathway for this class of compounds.

Future research will aim to broaden the scope of biological applications by:

Screening derivatives of this compound against a wider range of therapeutic targets, including other viruses, bacteria, and cancer-related proteins.

Elucidating the precise mechanism of action for the most promising compounds to understand how they achieve their biological effects.

Leveraging the known anti-HIV potential to explore activity against related retroviruses or to identify synergistic effects with other antiviral agents. google.com

The table below outlines the established link between a derivative of this compound and its biological application.

| Intermediate Compound | Therapeutic Target Class | Biological Pathway/Application |

| Ethyl this compound-5-carboxylate | Pyrimidone Derivatives | Selective killing of HIV GAG-POL expressing cells |

Table 1: Link between this compound derivative and its biological application. google.com

Development of Highly Selective and Potent Derivatives with Improved Pharmacological Profiles

The discovery of a lead scaffold is the first step in a long journey. The next critical phase of research will focus on optimizing the initial hits to create potent and selective drug candidates. Starting from the this compound core, medicinal chemists will systematically modify the structure to enhance its therapeutic properties.

A key example is the development of pyrimidone derivatives for HIV treatment. google.com The goal is to refine these molecules to achieve:

High Potency: Strong activity at low concentrations.

Selectivity: Affecting the intended viral or cellular target without causing off-target effects or cytotoxicity to healthy cells. google.com

Favorable Pharmacokinetics: Ensuring the compound can be absorbed, distributed to the site of action, and remain stable long enough to be effective.

Future work will involve extensive structure-activity relationship (SAR) studies, synthesizing and testing a multitude of derivatives to build a comprehensive understanding of how chemical modifications influence biological activity.

Interdisciplinary Research Integrating Chemistry, Biology, and Medicine

The path from a simple building block like this compound to a potential clinical therapy is inherently interdisciplinary. The future success of research in this area will depend on seamless collaboration between various scientific fields.

This integrated approach will involve:

Synthetic Chemists: To devise efficient methods for producing the core structure and its derivatives. researchgate.net

Computational Biologists: To model interactions and guide the design of new compounds.

Virologists and Molecular Biologists: To test the compounds in relevant cellular and biochemical assays and to elucidate their mechanisms of action. google.com

Pharmacologists and Medical Researchers: To evaluate the most promising compounds in preclinical and eventually clinical settings to determine their safety and efficacy as therapeutic agents.

This collaborative effort is essential to translate the fundamental chemical potential of this compound into tangible medical advancements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-2,6-dimethylpyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclization and functionalization of malonate derivatives. For example, aminolysis of 2-methoxy dimethyl malonate followed by chlorination can yield structurally similar pyrimidine derivatives (e.g., 4,6-dichloro-5-methoxypyrimidine) with an overall yield of ~42% under mild conditions . Optimization may include adjusting reaction time, temperature, and stoichiometry of chlorinating agents (e.g., POCl₃). Purification via slow evaporation of acetonitrile can produce high-quality crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Proton environments (e.g., methoxy and methyl groups) are identifiable in -NMR (δ ~3.8–4.0 ppm for OCH₃, δ ~2.5 ppm for CH₃). -NMR confirms aromaticity and substituent positions.

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (pyrimidine ring, ~1600 cm⁻¹).

- X-ray Crystallography : Single-crystal studies (e.g., at 100 K) reveal planarity deviations (e.g., methoxy C-atom displacement by ~1.08 Å) and intermolecular interactions (Cl···N contacts <3.1 Å) . Use SHELX software for refinement (R factor <0.024) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions may arise from twinning, disorder, or data resolution. Strategies include:

- Data Redundancy : Collect multiple datasets to assess reproducibility.

- Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for thermal parameters and hydrogen positioning .

- Validation Software : Check for outliers using tools like PLATON or Mercury. For example, short Cl···N contacts (<3.1 Å) in related compounds suggest non-covalent frameworks influencing packing .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., SNAr at C-4 or C-6 positions) using Gaussian or ORCA. Electron-withdrawing substituents (e.g., Cl) increase electrophilicity, while methoxy groups direct regioselectivity .

- Docking Studies : For drug design, simulate interactions with biological targets (e.g., enzymes in pyrimidine metabolism) using AutoDock Vina. Pyrimidine derivatives often bind via π-π stacking and hydrogen bonding .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

- Methodological Answer : It is a scaffold for antimalarial (e.g., pyrimethamine) and anticancer agents (e.g., fluorouracil analogs). Functionalization steps:

- Chlorination : Replace methoxy with Cl for enhanced reactivity.

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C-4/C-6. Use Pd catalysts and optimize solvent (e.g., DMF/H₂O) .

- Biological Testing : Assess cytotoxicity via MTT assays and compare with known pyrimidine-based drugs .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.